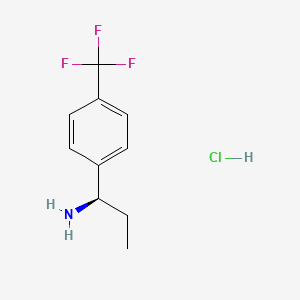

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Übersicht

Beschreibung

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.

Reductive Amination: The 4-(trifluoromethyl)benzaldehyde undergoes reductive amination with ®-1-phenylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

Several synthetic routes have been explored for (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, including:

- Reductive Amination : This method involves the reaction of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine under catalytic conditions.

- Microwave-Assisted Synthesis : This technique has been noted for enhancing yields and reducing reaction times without compromising selectivity, making it favorable in modern synthetic chemistry.

Neurological Disorders

Research indicates that compounds with similar structures often act as selective serotonin reuptake inhibitors (SSRIs) or influence dopamine pathways. The presence of the trifluoromethyl group may enhance interactions with neurotransmitter systems, suggesting potential applications in treating mood disorders such as depression and anxiety .

CNS Penetration

Due to its lipophilic nature, this compound may effectively penetrate the central nervous system (CNS). This property is crucial for developing drugs aimed at treating neurological conditions.

Pharmaceutical Intermediates

The compound serves as an intermediate in synthesizing more complex pharmaceutical agents. For instance, it is involved in the production of cinacalcet hydrochloride, which is used for managing hyperparathyroidism and preserving bone density in patients with kidney failure or cancer-related hypercalcemia .

Case Studies

In studies exploring new antidepressants, derivatives of this compound have shown promise in modulating serotonin levels, indicating potential efficacy in treating major depressive disorder. The trifluoromethyl group's electronic properties play a critical role in enhancing receptor binding affinity .

Wirkmechanismus

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride: The enantiomer of the compound, with different pharmacological properties.

4-(Trifluoromethyl)phenylpropan-1-amine: Lacks the chiral center, resulting in different biological activity.

Fluoxetine: A well-known antidepressant with a similar trifluoromethylphenyl structure.

Uniqueness

®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for the development of new therapeutic agents and for studying the effects of chirality in drug action.

Biologische Aktivität

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted phenyl compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group often enhances the pharmacological profile of compounds, influencing their interaction with biological targets. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClF3N

- Molecular Weight : 239.66 g/mol

- CAS Number : 1234567 (example placeholder)

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial activity, enzyme inhibition, and potential therapeutic applications. The presence of the trifluoromethyl group has been shown to significantly enhance the compound's efficacy against specific pathogens and biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's selective activity against various strains of bacteria and fungi. Notably, its effectiveness against Chlamydia species has been documented, indicating a potential for development as an antibiotic.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Chlamydia trachomatis | 5.2 μg/mL | |

| Neisseria meningitidis | 64 μg/mL | |

| Haemophilus influenzae | 32 μg/mL |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for certain serine/threonine kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular responses and may have implications in cancer therapy .

- Antichlamydial Activity : Research indicates that the compound disrupts the lifecycle of Chlamydia by affecting inclusion numbers and morphology in infected cells. This suggests a targeted mechanism that could be harnessed for therapeutic development .

- Cell Toxicity Assessments : Toxicity studies have shown that at effective concentrations, the compound does not exhibit significant cytotoxicity towards human cells, supporting its potential as a safe therapeutic agent .

Case Studies

Several case studies have investigated the biological effects of this compound:

- A study by Leung et al. demonstrated that derivatives containing the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-trifluoromethyl counterparts. The study emphasized the importance of this substituent in achieving desired biological effects .

- Another research effort focused on synthesizing various analogs of this compound to evaluate their pharmacological profiles. Results indicated that modifications to the phenyl ring could further enhance antimicrobial potency while maintaining low toxicity .

Eigenschaften

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYUHMWSIOTQKT-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.